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Compound of Interest

Compound Name: 1-Benzofuran-3-ylacetonitrile

Cat. No.: B1271501 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Benzofuran and its derivatives represent a significant class of heterocyclic compounds that

have garnered substantial interest in medicinal chemistry due to their wide spectrum of

biological activities. The fusion of a benzene ring with a furan ring creates a scaffold that is

present in numerous natural products and synthetic molecules, exhibiting pharmacological

properties that range from anticancer and antimicrobial to anti-inflammatory and enzyme

inhibition. This technical guide provides a comprehensive overview of the biological activities of

benzofuran nitrile derivatives, with a focus on quantitative data, experimental methodologies,

and the underlying signaling pathways.

Anticancer Activity
Benzofuran nitrile derivatives have emerged as a promising class of compounds in oncology

research, demonstrating cytotoxic effects against various cancer cell lines. Their mechanisms

of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways

crucial for cancer cell proliferation and survival.

A series of novel cyanobenzofuran derivatives were synthesized and evaluated for their

antiproliferative activity against HePG2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell

lines.[1] Notably, compounds 2 and 8 from this series exhibited broad-spectrum activity.[1] The

antiproliferative effects of these compounds are, in part, attributed to their ability to inhibit

Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Several derivatives displayed

significant EGFR TK inhibitory activity, with IC50 values ranging from 0.81 to 1.12 µM,
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comparable to the known inhibitor gefitinib (IC50 = 0.90 µM).[1] Further investigation revealed

that compounds 3 and 11 induced apoptosis and caused cell cycle arrest at the G2/M phase,

along with a significant increase in caspase-3 levels.[1]

Other studies have highlighted the potential of benzofuran derivatives to target various

signaling pathways implicated in cancer. These include the serine-threonine kinase (AKT)

signaling pathway, which is crucial for cell replication, and the mTOR signaling pathway.[2][3]

For instance, the benzofuran derivative MCC1019 was found to inactivate the AKT signaling

pathway in lung adenocarcinoma cells.[2] Another study reported a series of benzofuran

derivatives as inhibitors of mTOR, with some compounds showing the ability to block both

mTORC1 and Akt signaling.[3]

The structural diversity of benzofuran derivatives allows for a wide range of anticancer

activities. For example, some derivatives have been shown to induce apoptosis through the

generation of reactive oxygen species (ROS) and inhibition of DNA topoisomerase.[4] The

presence of specific substituents, such as bromine on a methyl or acetyl group attached to the

benzofuran system, has been shown to increase cytotoxicity against cancer cell lines.[5]
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Compound/Derivati
ve

Cancer Cell Line IC50 (µM) Reference

Cyanobenzofuran 2 HePG2 16.08 [1]

HCT-116 8.81 [1]

MCF-7 8.36 [1]

Cyanobenzofuran 8 HePG2 23.67 [1]

HCT-116 13.85 [1]

MCF-7 17.28 [1]

Cyanobenzofuran 3 EGFR-TK 0.81 [1]

Cyanobenzofuran 10 EGFR-TK 1.12 [1]

Cyanobenzofuran 11 EGFR-TK 0.95 [1]

MCC1019 PLK1 PBD 16.4 [2]

3-methylbenzofuran

16b
A549 1.48 [6]

Oxindole-benzofuran

22d
MCF-7 3.41 [6]

T-47D 3.82 [6]

Oxindole-benzofuran

22f
MCF-7 2.27 [6]

T-47D 7.80 [6]

Benzofuran-chalcone

33d
A-375 4.15 [6]

MCF-7 3.22 [6]

A-549 2.74 [6]

HT-29 7.29 [6]

H-460 3.81 [6]
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Antimicrobial Activity
Benzofuran nitrile derivatives have also demonstrated significant potential as antimicrobial

agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well

as fungi.[7][8][9] The mechanism of their antimicrobial action is thought to involve the inhibition

of essential microbial enzymes, such as DNA gyrase, and disruption of cell membrane integrity

and peptidoglycan synthesis.[4]

The introduction of nitrogen-containing heterocycles and electron-withdrawing groups into the

benzofuran scaffold has been shown to enhance antibacterial activity, particularly against

Gram-positive bacteria.[4] For instance, a study on novel benzofuran derivatives revealed

notable activity against Bacillus subtilis and Bacillus cereus.[4] Another study reported that

benzofuran amide derivatives exhibited strong broad-spectrum antimicrobial activity, with

minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml.[7]
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Compound/De
rivative

Microorganism
Zone of
Inhibition
(mm)

MIC (µg/ml) Reference

Benzofuran

amide 6a
- - 6.25 [7]

Benzofuran

amide 6b
- - 6.25 [7]

Benzofuran

amide 6f
- - 6.25 [7]

Benzofuran

derivative M5a

Enterococcus

faecalis
- 50 [8]

Benzofuran

derivative M5g

Enterococcus

faecalis
- 50 [8]

Benzofuran

derivative M5i
Candida albicans - 25 [8]

Benzofuran

derivative M5k
Candida albicans - 25 [8]

Benzofuran

derivative M5l
Candida albicans - 25 [8]

1-(thiazol-2-

yl)pyrazoline 19

Gram-negative

bacteria
25 - [9]

Gram-positive

bacteria
20 - [9]

Enzyme Inhibition
The benzofuran scaffold is a versatile platform for the design of potent enzyme inhibitors.

Beyond EGFR-TK, benzofuran derivatives have been shown to inhibit other enzymes

implicated in various diseases.
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A series of benzofuran derivatives were designed and synthesized as selective inhibitors of

SIRT2, a member of the sirtuin family of proteins.[10] One compound, 7e, emerged as the most

potent SIRT2 inhibitor with an IC50 of 3.81 µM, which was more potent than the known inhibitor

Tenovin-6.[10]

Furthermore, benzofuran-type stilbenes isolated from Cortex Mori Radicis have demonstrated

significant inhibitory activity against butyrylcholinesterase (BChE), an enzyme relevant to

Alzheimer's disease.[11] Several of these natural derivatives exhibited more potent BChE

inhibition than the standard drug galantamine.[11]

Compound/Derivati
ve

Enzyme IC50 (µM) Reference

Benzofuran 7e SIRT2 3.81 [10]

Moracin C (8) BChE 27.9 [11]

Moracin N (11) BChE 13.5 [11]

Cathafuran C (14) BChE 2.5 [11]

Cyanobenzofuran 2 EGFR-TK 0.81 [1]

Cyanobenzofuran 3 EGFR-TK 0.95 [1]

Cyanobenzofuran 10 EGFR-TK 1.12 [1]

Cyanobenzofuran 11 EGFR-TK 1.05 [1]

Signaling Pathways and Experimental Workflows
The biological activities of benzofuran nitrile derivatives are often mediated through their

interaction with specific signaling pathways. Understanding these pathways is crucial for

rational drug design and development.

Signaling Pathways

NF-κB and MAPK Pathways: These pathways are central to the inflammatory response.

Some benzofuran derivatives have been shown to exert anti-inflammatory effects by
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inhibiting these pathways, thereby reducing the production of pro-inflammatory mediators

like nitric oxide (NO).[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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